4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one
Description
4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one is a synthetic pyrrolin-2-one derivative characterized by a cyclopropylcarbonyl group, a hydroxyl substituent at position 3, and aromatic phenyl/phenylethyl moieties at positions 1 and 4.
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-14(15-8-4-2-5-9-15)23-19(16-10-6-3-7-11-16)18(21(25)22(23)26)20(24)17-12-13-17/h2-11,14,17,19,25H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOFGFZBYMHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrrolidinone/Pyrrolinone Derivatives
Key Observations:
- Core Heterocycles : The target compound’s pyrrolin-2-one core differs from the triazolone-pyrrolidine hybrid in the analog from . This structural divergence may affect ring strain, hydrogen-bonding networks, and metabolic stability.
- Functional Group Diversity: Unlike EGCG (a natural polyphenol), the synthetic target lacks ester or gallate groups but shares hydroxyl and aromatic motifs, which may confer divergent antioxidant or receptor-targeting properties.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
Research Findings:
- The target compound’s cyclopropylcarbonyl and phenylethyl groups likely improve membrane permeation compared to the triazolone analog, as bulkier benzofuranyl-phenyl substituents hinder diffusion .
- EGCG’s high polarity limits its bioavailability, whereas the target compound’s balanced lipophilicity may favor tissue penetration but could increase hepatic metabolism risks.
Biological Activity
4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different biological contexts.
The compound is characterized by a pyrrolinone core structure, which is known for its ability to interact with various biological targets. The presence of cyclopropyl and phenyl groups contributes to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The reaction conditions are crucial for achieving high yield and purity. Common methods include:
- Condensation Reactions : Involving appropriate hydrazine derivatives with diketones.
- Cyclization : Followed by functional group modifications to introduce the cyclopropylcarbonyl and hydroxyl groups.
The biological activity of 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its structural features allow it to modulate enzyme activity and influence various biological pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Animal models have demonstrated that the compound can reduce neuronal hyperexcitability, indicating its potential use in treating neurological disorders.
Data Tables
Case Study 1: Antioxidant Efficacy
A study explored the antioxidant capacity of 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect on free radicals, highlighting its potential for therapeutic applications in oxidative stress-related conditions.
Case Study 2: Anticancer Activity
In a preclinical study, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer therapeutic agent.
Case Study 3: Neuroprotection
In a model of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and severity, supporting its potential role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
